(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid

Vue d'ensemble

Description

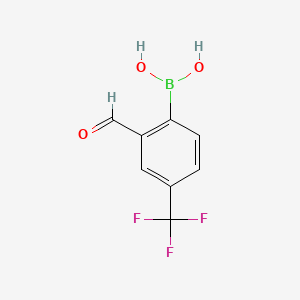

“(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217501-35-3. It has a molecular weight of 217.94 and its IUPAC name is 2-formyl-4-(trifluoromethyl)phenylboronic acid .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura coupling reactions . Additionally, 4-Formylphenylboronic acid can be prepared by hydrolysis of potassium 4-formylphenyl-trifluoroborate by means of acidic alumina or silicon dioxide .Molecular Structure Analysis

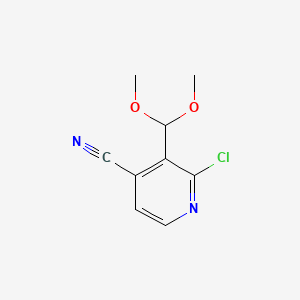

The InChI code for this compound is 1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and a trifluoromethyl group.Chemical Reactions Analysis

This compound can participate in various reactions. For instance, it can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 245-250 °C . It is recommended to be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Catalysis in Organic Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid is effective in catalyzing dehydrative amidation between carboxylic acids and amines, useful in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Protective Groups for Diols : 2,6-Bis(trifluoromethyl)phenyl boronic acid acts as a recoverable and reusable protective agent for diols, applicable in synthesizing natural products with anti-angiogenic activities (Shimada et al., 2018).

Optical Modulation in Nanotechnology : Phenyl boronic acids, including variants like 2-carboxyphenylboronic acid, are used to modulate the photoluminescence of single-walled carbon nanotubes, demonstrating potential applications in saccharide recognition and biosensing (Mu et al., 2012).

Catalysts in Hydroboration : Boron Lewis acids, including tris[3,5-bis(trifluoromethyl)phenyl]borane, serve as catalysts for metal-free hydroboration of imines, highlighting their role in organic synthesis (Yin, Soltani, Melen, & Oestreich, 2017).

Trifluoromethylation Chemistry : The synthesis and reactivity of Cu(III) trifluoromethyl complexes, involving 2,6-bis(trifluoromethyl)phenyl boronic acid, offer insights into trifluoromethylation reactions, a crucial aspect of medicinal chemistry (Zhang & Bie, 2016).

Drug Delivery Systems : 4-Formylphenylboronic acid conjugated chitosan, forming nanoparticles for insulin encapsulation, suggests applications in diabetes treatment through self-regulated insulin delivery systems (Siddiqui, Billa, Roberts, & Osei, 2016).

NMR and Spectroscopic Analysis : The structural and electronic properties of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE) have been studied for potential applications in spectroscopic analysis (Tanış, Şaş, Kurban, & Kurt, 2018).

Antimicrobial Research : Aromatic boronic acids, including formyl-phenylboronic acid, are studied as inhibitors of class C beta-lactamases, with implications in developing antimicrobial agents (Beesley et al., 1983).

Glucose-Sensing Applications : Ortho-hydroxymethyl phenylboronic acids have been found effective in carbohydrate-binding, suggesting their potential in designing receptors for cell-surface glycoconjugates, relevant in biomedical applications like glucose sensing (Dowlut & Hall, 2006).

Phosphonic Acid Derivatives Synthesis : The introduction of an aminophosphonic acid group into a boronic acid framework, like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, opens up new applications in medicine, agriculture, and chemistry (Zhang et al., 2017).

Boronic Acid Synthesis in Organic Chemistry : Research focuses on new methods to access boronic acids, like arylboronic acids, for cross-coupling reactions, crucial in drug development and synthesis of complex molecules (Molander, Trice, & Dreher, 2010).

Material Functionalization : 4-(Trifluoromethyl)phenyl boronic acid has been used for the covalent functionalization of graphitic materials, suggesting its utility in material science and nanotechnology (McLaren, Laycock, Morgan, & Owen, 2020).

Suzuki-Miyaura Coupling Reactions : The use of boronic acids in Suzuki-Miyaura reactions, particularly challenging with substrates like polyfluorophenylboronic acid, is crucial in synthetic chemistry, especially in pharmaceuticals and agrochemicals production (Kinzel, Zhang, & Buchwald, 2010).

Secondary Amine Synthesis : Asymmetric diol boronic esters, when treated with potassium bifluoride, form alkyltrifluoroborate, which can be used in the synthesis of secondary amines, a process relevant in pharmaceutical synthesis (Matteson & Kim, 2002).

High-Performance Polymers : The synthesis of high glass-transition temperature polymers using trifluoromethyl-activated monomers, like 4-fluoro-3-trifluoromethyl phenyl boronic acid, has applications in advanced materials science (Huang, Liaw, Chang, Han, & Huang, 2007).

Lewis Pair Activation Studies : Structural isomers of tris{bis(trifluoromethyl)phenyl}borane are studied for their potential in frustrated Lewis pair activation of H2, which has implications in catalysis and hydrogen storage (Blagg et al., 2016).

DNA Modification for Biomedical Applications : Phenylboronic acid, like 4-carboxyphenylboronic acid, has been used to modify oligonucleotides, with potential applications in saccharide detection and biomedical research (Steinmeyer & Wagenknecht, 2018).

Biomedical Applications of Boronic Acid Polymers : Boronic acid-containing polymers have shown promise in treating diseases like HIV, obesity, diabetes, and cancer, suggesting their significant role in drug delivery and therapeutic applications (Cambre & Sumerlin, 2011).

High Affinity Capture of Cis-Diol Containing Compounds : Fluorophenylboronic acid-functionalized monolithic columns are utilized for the high affinity capture of cis-diol containing compounds, relevant in analytical chemistry and biosensing (Li, Lü, & Liu, 2013).

Sugar Receptors in Analytical Chemistry : Ammonioacetohydrazones of formylphenylboronic acids are studied as ionic prospective sugar receptors, demonstrating potential in mass spectrometric analysis and glycochemistry (Bartkowiak, Popenda, Jurga, & Schroeder, 2015).

Safety And Hazards

This compound is associated with several hazards. It is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Orientations Futures

In terms of future directions, this compound could potentially be used in the synthesis of various derivatives through Suzuki-coupling reactions . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

Relevant Papers There are several papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, reactions, and potential applications. Further analysis of these papers could provide more detailed information about this compound.

Propriétés

IUPAC Name |

[2-formyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMALWAHKGBEGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681578 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid | |

CAS RN |

1217501-35-3 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

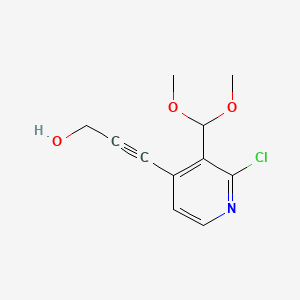

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)